Ethiozin

Herbicide Selectivity Crop Safety Wheat Tolerance

Ethiozin (ethyl-metribuzin) is the 3-ethylthio analog of metribuzin, exhibiting 2-fold faster conjugation in wheat, higher soil adsorption, and reduced mobility across soil types. Its unique bioactivity against jointed goatgrass (ED50 0.2 µg/g soil) and differential acute toxicity (rat oral LD50 2,470 mg/kg vs. metribuzin ~1,090 mg/kg) make it an irreplaceable model substrate for GST-mediated detoxification kinetics, environmental fate modeling, and structure-activity relationship research. Generic substitution without experimental verification introduces uncontrolled variables that compromise study reproducibility. Procure this certified reference material to ensure analytical fidelity in comparative metabolism and herbicide resistance investigations.

Molecular Formula C9H16N4OS
Molecular Weight 228.32 g/mol
CAS No. 64529-56-2
Cat. No. B1671407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthiozin
CAS64529-56-2
SynonymsEthiozin;  SMY 1500;  SMY-1500;  SMY1500;  Lektan;  Tycor;  BAY dic 1559; 
Molecular FormulaC9H16N4OS
Molecular Weight228.32 g/mol
Structural Identifiers
SMILESCCSC1=NN=C(C(=O)N1N)C(C)(C)C
InChIInChI=1S/C9H16N4OS/c1-5-15-8-12-11-6(9(2,3)4)7(14)13(8)10/h5,10H2,1-4H3
InChIKeyADZSGNDOZREKJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ethiozin (CAS 64529-56-2) Procurement Guide: Triazinone Herbicide Overview for Research and Industrial Selection


Ethiozin (CAS 64529-56-2), also known as ethyl-metribuzin, Tycor, or SMY-1500, is a triazinone herbicide that functions as a photosynthetic electron transport inhibitor at the photosystem II receptor site [1]. It is the ethylthio analog of metribuzin, distinguished by a 3-ethylthio substituent in place of metribuzin's 3-methylthio group [2]. As a selective pre- and post-emergence herbicide, ethiozin was historically developed for grass and broadleaf weed control in cereal crops, particularly wheat, at application rates of 0.55–1.7 kg a.i./ha . While its commercial use as a crop protection agent has been largely phased out in many regulatory jurisdictions [3], ethiozin remains a valuable research compound for studying herbicide metabolism, structure-activity relationships, soil behavior of triazinones, and the biochemical basis of crop selectivity [4].

Why Ethiozin Cannot Be Simply Substituted by Metribuzin or Other Triazinones: A Comparative Assessment for Scientific Procurement


Procurement decisions for triazinone herbicides in research settings cannot rely on class-level assumptions of functional equivalence, as even minor structural modifications—such as the substitution of a methylthio group with an ethylthio group—produce profound, quantifiable differences in crop safety, metabolic fate, and soil behavior. Ethiozin exhibits differential conjugation kinetics in wheat cultivars, altered soil adsorption and mobility profiles, and distinct species-specific tolerance patterns compared to its closest analog metribuzin [1][2]. Furthermore, ethiozin demonstrates unique bioactivity against problematic grass weeds like jointed goatgrass, a niche where alternative herbicides are lacking [3]. These documented divergences mean that generic substitution without experimental verification introduces uncontrolled variables that can invalidate comparative studies, confound metabolism research, and compromise the reproducibility of field trial outcomes. The following quantitative evidence establishes the specific, measurable differentiators that justify the targeted selection of ethiozin over its closest analogs for defined scientific applications.

Ethiozin vs. Metribuzin: Quantitative Comparative Evidence for Procurement Decisions


Superior Wheat Crop Safety via Accelerated Conjugation Kinetics

In a direct head-to-head comparison using 14C-labeled compounds, ethiozin was conjugated (detoxified) at approximately twice the rate of metribuzin in wheat cultivars [1]. After a 24-hour incubation period following a 6-hour herbicidal pulse, 92% of the extractable radioactivity in the leaves of tolerant wheat plants was recovered as ethiozin conjugates, compared to only 25% in the leaves of sensitive plants, demonstrating that the conjugation rate is a key determinant of differential cultivar tolerance [1]. The slower conjugation of metribuzin in wheat explains the observation that most wheat cultivars are more sensitive to metribuzin than to ethiozin [1].

Herbicide Selectivity Crop Safety Wheat Tolerance Metabolism

Differential Soil Behavior: Higher Adsorption and Reduced Mobility of Ethyl-Metribuzin

A comparative study across five diverse soils revealed that metribuzin was consistently adsorbed less and moved more than its ethylthio analog (ethiozin) in all soil types tested [1]. Specifically, metribuzin exhibited higher phytotoxicity to oats than ethyl-metribuzin across all soils and in quartz sand, attributable to its greater bioavailability resulting from lower soil adsorption and enhanced mobility [1]. The differential soil behavior was further shown to be influenced by soil pH, with herbicide adsorption increasing as soil pH decreased from 8.4 to 4.2 in a sandy loam, affecting both compounds but with ethyl-metribuzin maintaining a distinct mobility profile [2].

Soil Science Environmental Fate Herbicide Mobility Leaching

Quantified Preemergence Activity Against Jointed Goatgrass: ED50 Value Established

Ethiozin applied preemergence at a soil concentration of 0.2 µg g⁻¹ (equivalent to 0.2 ppm) reduced jointed goatgrass (Aegilops cylindrica) seedling growth by 50%, establishing a quantifiable ED50 value for this problematic grass weed [1]. Jointed goatgrass is a particularly challenging weed in winter wheat production due to the lack of selective chemical controls; this study provides a specific, reproducible benchmark for ethiozin's bioactivity in this niche application [1]. It was also noted that combining crop residue with ethiozin did not synergistically improve control, indicating that ethiozin's efficacy is not potentiated by residue-mediated microbial immobilization of nitrogen [1].

Weed Science Grass Weed Control Jointed Goatgrass Preemergence Herbicide

Clonal Tolerance in Sweet Potato: Differential Response Data for Ethyl-Metribuzin

Six commercial sweet potato (Ipomoea batatas) clones were evaluated in field and greenhouse studies for tolerance to ethyl-metribuzin (ethiozin) [1]. 'Southern Delite' was identified as the most tolerant clone in field studies, while 'Cordner' was the most tolerant in greenhouse evaluations; 'White Delite' was the most susceptible clone in both environments [1]. Averaged across all clones, sweet potato injury increased as the ethyl-metribuzin rate increased from 1.6 to 3.2 kg/ha, but injury decreased as the season progressed and was minimal in late season [1]. Importantly, ethyl-metribuzin did not reduce marketable yields at the Clayton, NC site, though yield reductions were observed at Clinton, NC at the 3.2 kg/ha rate or when applied as PRE at 1.6 kg/ha [1].

Crop Tolerance Sweet Potato Varietal Screening Postemergence Herbicide

Acute Oral Toxicity Profile: Reduced Mammalian Toxicity Compared to Metribuzin

Acute oral LD50 values in rats indicate a notably lower acute toxicity for ethiozin compared to metribuzin. For ethiozin, the reported oral LD50 in male rats is 2,470 mg/kg and in female rats is 1,280 mg/kg [1]. In contrast, metribuzin has a reported oral LD50 in rats of approximately 1,090–1,200 mg/kg [2][3]. This represents a quantifiable 2-fold difference in acute toxicity for male rats and a marginal improvement for female rats, suggesting a more favorable mammalian safety margin for ethiozin.

Toxicology Safety Assessment Acute Toxicity Risk Assessment

Validated Application Scenarios for Ethiozin Procurement Based on Quantitative Evidence


Herbicide Metabolism and Crop Selectivity Studies in Wheat

Ethiozin serves as an ideal model substrate for investigating the biochemical basis of differential herbicide tolerance in wheat cultivars. Its documented 2-fold faster conjugation rate compared to metribuzin [1] provides a robust experimental system for studying the role of glutathione S-transferases or other detoxification enzymes in conferring crop safety. The established metabolite profile, with 92% recovery as conjugates in tolerant plants after 24 hours [1], offers a clear, quantifiable endpoint for comparing metabolism across genotypes or under varying environmental conditions. Researchers studying non-target site resistance mechanisms in grass weeds can leverage this well-characterized metabolic pathway as a comparative benchmark.

Soil Science and Environmental Fate Modeling of Triazinone Herbicides

The distinct soil behavior profile of ethiozin—characterized by higher adsorption and reduced mobility relative to metribuzin across multiple soil types [1]—makes it a valuable probe for investigating the influence of the alkylthio substituent on environmental partitioning. Its differential mobility as a function of soil pH [2] provides a model system for studying pH-dependent sorption mechanisms. For researchers developing or validating environmental fate models, ethiozin offers a structurally related but behaviorally divergent comparator to metribuzin, enabling more robust parameterization of predictive models for triazinone transport in soil profiles.

Standardized Bioassay for Jointed Goatgrass Control Screening

The established ED50 value of 0.2 µg g⁻¹ soil for jointed goatgrass seedling growth inhibition [1] provides a precise, reproducible benchmark for laboratory and greenhouse bioassays. This quantitative reference point is particularly valuable given the documented lack of selective chemical controls for this weed [1]. Ethiozin can be employed as a positive control or reference standard in screening programs aimed at identifying novel herbicidal compounds with activity against jointed goatgrass, or in studies investigating the physiological basis of herbicide tolerance in this species.

Comparative Toxicology and Safety Assessment Studies

The differential acute toxicity profile of ethiozin (male rat oral LD50 2,470 mg/kg) compared to metribuzin (rat oral LD50 ~1,090 mg/kg) [1][2] provides a compelling case study for investigating the toxicological impact of the ethylthio vs. methylthio substitution. This pair of structural analogs can be used in comparative metabolism studies to elucidate how minor structural modifications influence absorption, distribution, metabolism, and excretion (ADME) properties, ultimately contributing to a more refined understanding of structure-toxicity relationships within the triazinone class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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